molecular formula C15H22N4O2S2 B5540354 N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine

N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine

Cat. No. B5540354
M. Wt: 354.5 g/mol
InChI Key: HWYIOBFQMVXBAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation reactions, methylation, and oxidation processes. For instance, a compound synthesized through the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative showcases a related synthesis pathway, where intermediates are prepared from various starting materials through a series of reactions, including condensation with urea, chlorination, and further condensation steps (Pei Huang et al., 2020). Another example involves the preparation of 4,6-Dimethyl-2-methanesulfonylpyrimidine, a related compound, which is synthesized starting from thiourea and involves methylation, condensation, and oxidation (X. Le, 2014).

Molecular Structure Analysis

The molecular structure of these compounds is determined using techniques such as X-ray diffraction, which reveals the crystal structure, bond lengths, and angles. Density functional theory (DFT) calculations complement these findings by providing insights into the optimized geometric bond lengths and angles, molecular electrostatic potential (MEP) surface maps, and the character of the compound based on the calculated HOMO and LUMO energies. These analyses contribute to understanding the compound's three-dimensional conformation and electronic properties (Pei Huang et al., 2020).

Chemical Reactions and Properties

The reactivity of similar compounds is often explored through their interactions with various reagents, demonstrating the functional group transformations and the formation of new chemical bonds. For instance, the reaction with dimethyl sulfoxide under specific conditions can lead to the formation of N,N'-bis(2,6-dimethylpyrimidin-4-yl) ureas, indicating a versatile chemical behavior (F. Zeuner & H. Niclas, 1989).

Physical Properties Analysis

The physical properties, such as solubility, glass transition temperature, and thermal stability, are crucial for understanding the compound's behavior under various conditions. For example, related fluorinated polyimides exhibit excellent solubility in organic solvents, high thermal stability, and the ability to form transparent, flexible films, showcasing the materials' potential applications based on their physical properties (Xiao-Ling Liu et al., 2013).

properties

IUPAC Name

N,N-dimethyl-N'-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-1-(3-methylthiophen-2-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S2/c1-10-6-7-22-14(10)12(19(3)4)8-17-15-13(23(5,20)21)9-16-11(2)18-15/h6-7,9,12H,8H2,1-5H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYIOBFQMVXBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC2=NC(=NC=C2S(=O)(=O)C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine

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